Hexaethyl tetraphosphate
Description
Structure
2D Structure
Properties
CAS No. |
757-58-4 |
|---|---|
Molecular Formula |
C12H30O13P4 |
Molecular Weight |
506.25 g/mol |
IUPAC Name |
diethoxyphosphoryl [diethoxyphosphoryloxy(ethoxy)phosphoryl] ethyl phosphate |
InChI |
InChI=1S/C12H30O13P4/c1-7-17-26(13,18-8-2)23-28(15,21-11-5)25-29(16,22-12-6)24-27(14,19-9-3)20-10-4/h7-12H2,1-6H3 |
InChI Key |
DAJYZXUXDOSMCG-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
Canonical SMILES |
CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
boiling_point |
150 °C (decomposes) |
Color/Form |
Yellow liquid |
density |
1.26 to 1.28 at 25 °C/4 °C |
melting_point |
-40 °C |
Other CAS No. |
757-58-4 |
physical_description |
Hexaethyl tetraphosphate is a yellow liquid which is miscible in water. It is difficult to burn. It is toxic by skin absorption and inhalation. It is a mixture of ethyl phosphates and ethyl pyrophosphate. It decomposes at high temperatures. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier. |
shelf_life |
Hydrolyzes rapidly in aq soln |
solubility |
Miscible with water and many organic solvents except kerosene Very soluble in ethanol, acetone and benzene |
vapor_pressure |
2.1X10-8 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Historical Trajectory and Early Chemical Investigations of Hexaethyl Tetraphosphate
Genesis within Early Organophosphorus Chemistry Research
The development of hexaethyl tetraphosphate (B8577671) (HETP) did not occur in isolation but was a culmination of decades of foundational work in organophosphorus chemistry. The field's origins can be traced back to the 19th century, with significant progress made through the work of chemists like August Wilhelm Hofmann and August Michaelis. novapublishers.com One of the earliest and most relevant discoveries was the synthesis of tetraethyl pyrophosphate (TEPP), the first known organophosphate cholinesterase inhibitor, by French chemist Philippe de Clermont in 1854. researchgate.netbohrium.commdpi.com
While the synthesis of these early organophosphorus compounds was a significant academic achievement, their potent biological effects were not fully understood until much later. mdpi.com It was in the 1930s that German scientists began to uncover the extreme toxicity of these compounds, which led to a dual path of research: the development of agricultural insecticides and the secret creation of chemical warfare agents, or nerve agents. mdpi.comnih.gov This era of intensive investigation into the practical applications of organophosphorus compounds set the stage for the discovery of HETP.
Pioneering Synthetic Discoveries and Initial Characterization
Hexaethyl tetraphosphate was first described in 1938. wikipedia.org Early research quickly established it as a yellow, hygroscopic liquid that is miscible with water and many organic solvents, but not with hydrocarbons like kerosene. chemicalbook.comchemicalbook.com A crucial characteristic identified early on is its tendency to hydrolyze in the presence of moisture. acs.org
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₃₀O₁₃P₄ |
| Molecular Weight | 506.25 g/mol |
| Appearance | Yellow, hygroscopic liquid |
| Melting Point | -40°C |
| Boiling Point | ~150°C (estimate) |
| Density | 1.292 g/cm³ |
| Refractive Index | 1.4273 |
| Solubility | Miscible with water and many organic solvents; insoluble in kerosene. |
Data sourced from ChemicalBook. chemicalbook.com
The pioneering synthesis of this compound is credited to the German chemist Dr. Gerhard Schrader. wikipedia.orgchemicalbook.com Working for the IG Farben conglomerate, Schrader was tasked with developing new insecticides. wikipedia.orgmedlink.com In 1938, he developed a process, later protected by a patent, that produced HETP by reacting phosphorus oxychloride with triethyl orthophosphate at approximately 150°C. wikipedia.orgchemicalbook.com
The fundamental reaction, known as the Schrader process, is as follows: POCl₃ + 3(C₂H₅)₃PO₄ → (C₂H₅)₆P₄O₁₃ + 3C₂H₅Cl wikipedia.orgchemicalbook.com
Schrader's work was part of a broader exploration of phosphorus-containing organic compounds for insecticidal purposes. wikipedia.org This line of research inadvertently led him to discover highly toxic compounds that would become known as nerve agents, such as Tabun in 1936. wikipedia.orgmedlink.comepfl.ch The product containing HETP was commercialized under the name Bladan and was the first fully synthetic contact insecticide. wikipedia.orgmedlink.comoxfordre.com Another method developed in Germany involved reacting phosphorus oxychloride directly with ethyl alcohol at a slightly lower pressure than the Schrader process. wikipedia.orgchemicalbook.com
Table 2: Key Synthesis Reactions
| Reaction Name | Reactants | Temperature | Key Outcome |
|---|---|---|---|
| Schrader Process | Phosphorus oxychloride, Triethyl orthophosphate | ~150°C | Production of a mixture identified as this compound. wikipedia.orgchemicalbook.com |
| Alternate German Method | Phosphorus oxychloride, Ethyl alcohol | Lower pressure than Schrader process | Production of a similar end product to the Schrader process. wikipedia.orgchemicalbook.com |
| Catalyzed Reaction | Triethyl phosphate (B84403), Phosphorus oxychloride | 130-150°C | Use of catalysts like nickel, cobalt, or manganese reduced reaction time significantly. google.com |
Schrader's discovery of this compound occurred within a specific geopolitical and economic context. His research at IG Farben was part of a larger German strategic policy aimed at achieving national self-sufficiency and reducing dependence on foreign imports. oxfordre.com During World War II, Germany faced shortages of imported insecticides, such as those based on nicotine, which were essential for protecting crops. chemicalbook.comoxfordre.com
The development of synthetic insecticides like Bladan, which contained HETP, was therefore a high priority. oxfordre.com It provided a domestically producible alternative that could be synthesized from readily available resources. oxfordre.com Bayer, a division of IG Farben, began producing HETP in 1943, and it entered the market in 1944. oxfordre.com This research into potent organophosphates was conducted under a veil of military secrecy, especially after it became clear that some of the synthesized compounds were far too toxic for use as simple plant protection agents and had potential as chemical warfare agents. nih.govoxfordre.com The United States began producing the chemical commercially in 1946 after learning of it post-1945. wikipedia.org
Table of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | (C₂H₅)₆P₄O₁₃ or [(C₂H₅O)₃P₂O₃]₂O |
| Tetraethyl pyrophosphate (TEPP) | C₈H₂₀O₇P₂ |
| Phosphorus oxychloride | POCl₃ |
| Triethyl orthophosphate | (C₂H₅)₃PO₄ |
| Ethyl alcohol (Ethanol) | C₂H₅OH |
| Ethyl chloride | C₂H₅Cl |
| Tabun | C₅H₁₁N₂O₂P |
| Nicotine | C₁₀H₁₄N₂ |
| Sarin | C₄H₁₀FO₂P |
| Soman | C₇H₁₆FO₂P |
| Cyclosarin | C₇H₁₄FO₂P |
| Parathion | C₁₀H₁₄NO₅PS |
Advanced Synthetic Methodologies and Structural Elucidation of Hexaethyl Tetraphosphate Analogs
Contemporary Synthetic Routes and Chemical Optimization
The synthesis of hexaethyl tetraphosphate (B8577671) has evolved to optimize yield, purity, and reaction efficiency. Historically, it was first synthesized by reacting phosphorus oxychloride with triethyl orthophosphate at elevated temperatures, a method known as the Schrader process. wikipedia.org Another early method involved the reaction of diethyl ether with phosphorus pentoxide. wikipedia.org
More contemporary and optimized methods include a catalytic approach and a two-stage alcoholysis process.
The catalytic method involves the reaction of triethyl phosphate (B84403) with phosphorus oxychloride in the presence of a catalyst. This reaction can be generalized as: 3 (C₂H₅O)₃PO + POCl₃ → (C₂H₅)₆P₄O₁₃ + 3C₂H₅Cl wikipedia.org
Catalysts such as nickel, cobalt, or manganese, either as metallic powders or soluble acetates, can significantly accelerate the reaction. For instance, using nickel acetate (B1210297) at a 0.3% weight concentration has been shown to reduce the reaction time from 67 minutes (uncatalyzed) to 37 minutes at 140°C. Temperature is a critical parameter, with 140°C being optimal for hexaethyl tetraphosphate synthesis, while analogs with bulkier alkyl groups, like hexabutyl tetraphosphate, require lower temperatures (120–135°C) to prevent thermal decomposition.
An alternative approach is the two-stage subatmospheric alcoholysis of phosphorus oxychloride with ethanol (B145695) . This method avoids the use of triethyl phosphate as an intermediate by directly reacting phosphorus oxychloride with ethanol in a 4:9 molar ratio under a vacuum (≤30 mmHg). The process consists of two main phases:
Low-Temperature HCl Elimination: Ethanol reacts with phosphorus oxychloride at 0–40°C, leading to the release of hydrogen chloride gas.
High-Temperature Ethyl Chloride Removal: The temperature is then raised to 100–140°C to eliminate ethyl chloride until the residual chloride content is below 0.3%.
The following table provides a comparative analysis of these two synthetic routes:
| Feature | Catalytic Method | Alcoholysis Method |
| Reaction Time | 37–42 minutes | 9 hours total |
| Catalyst Requirement | Required (e.g., Ni, Co, Mn) | Not required |
| Potential Impurities | Metallic residues (≤0.3%) | Lower residual chloride (<0.3%) |
| Purification | Requires post-synthesis purification to remove catalyst | Simplified purification |
| Product Characteristics | Can result in darker colored products | Superior clarity and purity |
Isomeric Configurations and Their Chemical Characterization
This compound is known to exist as a mixture of two diastereomers: a meso form and a pair of enantiomers collectively referred to as the dl-isomer. wikipedia.org The presence of multiple chiral phosphorus centers in the molecule gives rise to these stereoisomeric forms.
Despite the knowledge of these isomers, the compound has not been isolated in a pure form, which has made detailed chemical characterization of the individual diastereomers challenging. wikipedia.org Commercial samples typically appear as brown, viscous liquids due to impurities. wikipedia.org The high reactivity of the three pyrophosphate bonds within the molecule contributes to its instability, further complicating its isolation and characterization. wikipedia.org
While the existence of meso and dl-isomers of this compound is established, detailed analytical procedures for their separation and individual structural confirmation are not extensively documented in the reviewed literature. wikipedia.org The inherent instability and the fact that it is often produced as a mixture have limited in-depth diastereomeric analysis. wikipedia.org
Theoretically, modern analytical techniques could be employed for such analysis. High-performance liquid chromatography (HPLC) with a chiral stationary phase could potentially separate the enantiomeric dl-pair from the meso diastereomer. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, would be a crucial tool for the structural confirmation of the separated isomers, as the different chemical environments of the phosphorus atoms in the meso and dl-forms would likely result in distinct spectral signals. umich.edu
Derivatization Strategies for Mechanistic Research
Derivatization is a common strategy in analytical chemistry to enhance the volatility, stability, and detectability of analytes, particularly for methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net In the context of organophosphorus compounds, derivatization is often employed to study their degradation products, which can provide insights into their reaction mechanisms. researchgate.netmdpi.com
While specific derivatization strategies for the mechanistic research of this compound itself are not detailed in the provided sources, general approaches for related organophosphorus compounds can be considered. These methods are typically applied to the more stable hydrolysis or degradation products.
Common derivatization techniques for the phosphonic acid degradation products of organophosphorus compounds include:
Silylation: This involves reacting the analyte with a silylating agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylsilyl (B98337) chloride (TMCS), to replace acidic protons with trimethylsilyl groups. This increases the volatility and thermal stability of the analytes for GC-MS analysis. researchgate.net
Methylation: Reagents like diazomethane (B1218177) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used to convert phosphonic acids into their more volatile methyl esters. mdpi.com
For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatizing agents that introduce a charged tag can significantly enhance sensitivity. For example, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been used to derivatize organophosphorus acids, improving their detection via LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). mdpi.comnih.gov These strategies, while applied to degradation products, are fundamental to elucidating the mechanistic pathways of compounds like this compound. researchgate.net
Chemical Reactivity and Transformation Kinetics of Hexaethyl Tetraphosphate
Hydrolytic Degradation Mechanisms and Pathways
The hydrolysis of hexaethyl tetraphosphate (B8577671) is a significant degradation pathway, influenced by environmental conditions such as pH. wikipedia.orgnih.gov The compound is miscible with water and hydrolyzes rapidly in aqueous solutions. wikipedia.orgnih.gov
The rate of hydrolysis of HETP is highly dependent on the pH of the aqueous solution. At a neutral pH of 7, the degradation follows first-order kinetics. nih.govechemi.com The calculated first-order hydrolysis rate constant at this pH is 0.093 hr⁻¹, which corresponds to a half-life of 7.5 hours. nih.govechemi.com The addition of even a small quantity of water to HETP can result in the formation of a strong acid, lowering the pH to 2.5. wikipedia.org While general organophosphate triesters show increased degradation with rising basicity, specific rate constants for HETP across a wide pH range are not extensively detailed in the provided literature. nih.gov However, the stability of organophosphates is known to be lowest in basic conditions. nih.gov
Table 1: Hydrolysis Kinetic Data for Hexaethyl Tetraphosphate
| Parameter | Value | pH | Reference |
|---|---|---|---|
| First-Order Rate Constant (k) | 0.093 hr⁻¹ | 7 | echemi.com, nih.gov |
| Half-Life (t½) | 7.5 hours | 7 | echemi.com, nih.gov |
| Resulting pH (with small amount of H₂O) | 2.5 | N/A | wikipedia.org |
Commercial this compound is typically a mixture of various ethyl polyphosphates, with tetraethyl pyrophosphate (TEPP) being a primary active component. nih.govdatapdf.com The hydrolysis process involves the cleavage of the pyrophosphate bonds. wikipedia.org Technical preparations of HETP also contain components like polymeric ethyl metaphosphate, which is believed to hydrolyze very rapidly to what is likely symmetric diethyl pyrophosphoric acid. researchgate.net A subsequent, much slower hydrolysis step is thought to involve the breakdown of this pyrophosphoric acid ester into monoethyl orthophosphoric acid. researchgate.net Ultimately, this compound readily hydrolyzes into products considered to be non-toxic. wikipedia.org
Oxidative and Reductive Transformation Processes
This compound is susceptible to both oxidative and reductive transformations.
Oxidative Processes : Partial oxidation of HETP, for instance by reacting with oxidizing agents, can lead to the formation and release of toxic phosphorus oxides. noaa.gov
Reductive Processes : In the presence of strong reducing agents, such as hydrides, HETP can be converted to phosphine (B1218219) gas, which is highly toxic and flammable. wikipedia.orgnoaa.gov
Reactivity with Diverse Chemical Species in Model Systems
The reactivity of this compound extends beyond simple hydrolysis and redox reactions. When water is present, even in small amounts, the resulting acidic solution is corrosive. wikipedia.org This acidic mixture can rapidly corrode galvanized iron and, more slowly, pure iron. wikipedia.org However, in its neat form, HETP does not cause significant corrosion to metals like brass and iron. wikipedia.org As an organophosphate, it is generally susceptible to reactions with strong reducing agents. noaa.gov
Biochemical Interaction Mechanisms of Hexaethyl Tetraphosphate
Acetylcholinesterase Inhibition: Molecular Mechanisms
The interaction between HETP and acetylcholinesterase is a complex process that occurs at the molecular level, leading to the functional deactivation of the enzyme.
The active site of acetylcholinesterase contains two key regions: an anionic site and an esteratic site. wikipedia.org The anionic site is responsible for attracting the positively charged acetylcholine (B1216132) molecule, while the esteratic site, containing a catalytic triad (B1167595) of amino acids (serine, histidine, and glutamate), is where the hydrolysis of acetylcholine occurs. wikipedia.orgmdpi.com
Organophosphorus compounds like HETP act by phosphorylating the serine residue within the esteratic site of the acetylcholinesterase enzyme. wikipedia.orgresearchgate.net This phosphorylation prevents acetylcholine from binding to the active site, thereby halting its breakdown. wikipedia.org The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of nerve receptors, disrupting the normal enzymatic cascade essential for terminating nerve signals. pediatriconcall.commdpi.comnih.gov This disruption is the primary mechanism behind the toxic effects observed from HETP exposure. pediatriconcall.commdpi.com
The inhibition of acetylcholinesterase by organophosphates can be categorized as reversible, irreversible, or quasi-irreversible. wikipedia.org The interaction between HETP and acetylcholinesterase is generally considered irreversible. pediatriconcall.comresearchgate.net
The process begins with a reversible binding of the HETP molecule to the active site of the enzyme. wikipedia.org This is followed by a phosphorylation step, where a stable, covalent bond is formed between the phosphorus atom of HETP and the serine residue of the enzyme. wikipedia.orgresearchgate.net This covalent modification is very stable, leading to a long-lasting or permanent inactivation of the enzyme. wikipedia.org While some organophosphate-enzyme complexes can undergo a slow, spontaneous reactivation, the phosphorylation by HETP is considered functionally irreversible, with enzyme activity recovery often depending on the synthesis of new enzyme molecules. researchgate.net However, some research suggests that HETP's inhibition may be partially reversible, allowing for a faster recovery of enzyme activity compared to other potent organophosphates like diisopropyl fluorophosphate (B79755) (DFP).
Comparative Enzymology with Related Organophosphorus Compounds
The potency and mechanism of acetylcholinesterase inhibition by HETP can be better understood by comparing it with other organophosphorus compounds.
| Compound | Key Features |
| Tetraethyl pyrophosphate (TEPP) | TEPP is often the primary active insecticidal component in commercial HETP mixtures. mdpi.com It is a more potent acetylcholinesterase inhibitor than HETP itself. |
| Diisopropyl fluorophosphate (DFP) | DFP causes a more persistent and irreversible inhibition of acetylcholinesterase, with effects lasting for days. In contrast, the inhibition by HETP is considered less persistent. |
| Parathion and Malathion | These are modern organophosphates that contain sulfur, which enhances their environmental stability and reduces acute mammalian toxicity compared to HETP. |
Structure-Activity Relationships Governing Biochemical Potency
The specific molecular structure of an organophosphorus compound significantly influences its ability to inhibit acetylcholinesterase.
The general structure of the organophosphorus esters that inhibit acetylcholinesterase is (R)(R')P(O)X, where X is a group that is easily displaced. who.int The nature of the R and R' groups, which can be alkyl, alkoxy, alkylthio, or amido moieties, plays a crucial role in the compound's reactivity and steric compatibility with the enzyme's active site. who.int
Environmental Dynamics and Transformation of Hexaethyl Tetraphosphate
Biotic Transformation Mechanisms
Biotic transformation involves the degradation of a substance through the metabolic activities of living organisms, primarily microorganisms and their enzymes. This is considered a primary mechanism for the breakdown and detoxification of many pesticides in the environment. scielo.org.mx
While specific biodegradation data for hexaethyl tetraphosphate (B8577671) are limited, it is widely accepted that organophosphate pesticides are generally susceptible to microbial degradation. oup.com Soil bacteria are the principal agents responsible for the enhanced biodegradation of these compounds. oup.com Several bacterial strains have been isolated that can utilize specific organophosphates as a source of carbon, phosphorus, or nitrogen. scielo.org.mxoup.comnih.gov
The primary microbial degradation pathway for organophosphates is hydrolysis, which involves the cleavage of the ester bonds. oup.com In the case of hexaethyl tetraphosphate, this would involve the hydrolysis of the pyrophosphate (P-O-P) bonds. This initial hydrolysis is a key detoxification step, as it breaks down the parent compound into less toxic metabolites. oup.com
Based on the degradation pathways of other organophosphates, the microbial degradation of this compound is expected to proceed through the following steps:
Initial hydrolysis of the tetraphosphate chain to yield smaller ethyl polyphosphate and ethyl phosphate (B84403) esters.
Further hydrolysis of these esters to produce diethyl phosphate and ultimately, inorganic orthophosphate, which can then be utilized by microorganisms as a nutrient. nih.gov
Bacterial species from genera such as Flavobacterium, Pseudomonas, Bacillus, and Ochrobactrum have been shown to degrade various organophosphate pesticides. scielo.org.mxoup.comnih.govresearchgate.net The degradation can occur through mineralization, where the pesticide is completely broken down to inorganic compounds like carbon dioxide and phosphate, or through co-metabolism, where the degradation is facilitated by enzymes produced for other metabolic functions. mdpi.com
The enzymatic breakdown of organophosphates is a key area of research for bioremediation. researchgate.netresearchgate.net The enzymes responsible for the initial and most significant step in organophosphate degradation are phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). oup.commdpi.com
These enzymes catalyze the hydrolysis of the phosphoester bonds (P-O, P-F, P-CN, or P-S) found in a wide range of organophosphates. mdpi.com The reaction involves a nucleophilic attack on the phosphorus center of the pesticide molecule. mdpi.com Although the specific activity of these enzymes on this compound has not been extensively documented, their broad substrate specificity suggests they would be effective in hydrolyzing its pyrophosphate linkages. nih.gov
Several types of PTEs have been identified in various microorganisms, with some of the most well-studied ones originating from bacteria like Pseudomonas diminuta and Agrobacterium radiobacter. mdpi.com These enzymes can be highly efficient, with rates of hydrolysis many times faster than chemical hydrolysis. nih.gov
Table 2: Key Enzymes in Organophosphate Biotransformation
| Enzyme Family | General Function | Examples of Substrates | Source Organisms (Examples) |
| Phosphotriesterases (PTEs) / Organophosphate Hydrolases (OPH) | Hydrolysis of P-O, P-F, P-CN, and P-S bonds in organophosphates. mdpi.com | Parathion, Paraoxon, Coumaphos, Diazinon. mdpi.comnih.gov | Pseudomonas diminuta, Agrobacterium radiobacter, Flavobacterium sp. oup.commdpi.com |
| Carboxylesterases | Hydrolysis of carboxylester bonds present in some organophosphates. cabidigitallibrary.org | Malathion. cabidigitallibrary.org | Mammalian liver, various insects. cabidigitallibrary.org |
| Cytochrome P450 Monooxygenases | Oxidative metabolism of organophosphates, which can lead to either activation or detoxification. researchgate.netresearchgate.net | Parathion, Chlorpyrifos, Fonofos. researchgate.netresearchgate.net | Mammalian liver, various microorganisms. researchgate.netresearchgate.net |
The biotransformation of this compound in biological systems is thus likely to be initiated by the enzymatic hydrolysis of its pyrophosphate structure, leading to its detoxification and the release of simpler phosphate compounds that can be integrated into natural biogeochemical cycles.
Analytical Methodologies for Quantitative and Qualitative Assessment of Hexaethyl Tetraphosphate
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are fundamental in the analytical chemistry of hexaethyl tetraphosphate (B8577671) (HETP), providing the necessary separation and detection capabilities for its quantification and qualitative assessment in various matrices. Given that commercial HETP is a complex mixture of ethyl polyphosphates, with tetraethyl pyrophosphate (TEPP) being a major active component, high-resolution chromatographic methods are essential for resolving these closely related compounds.
Gas Chromatography (GC) Applications and Enhancements
Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile organophosphorus compounds like those found in technical-grade HETP. The selection of the appropriate detector is crucial for achieving the required sensitivity and selectivity.
Detectors:
Nitrogen-Phosphorus Detector (NPD): This detector offers high selectivity for phosphorus-containing compounds, making it particularly suitable for the analysis of HETP in complex environmental and biological samples. The NPD provides a sensitive response to the phosphorus atoms in the HETP molecule and its related ethyl polyphosphates, minimizing interference from other co-extracted compounds.
Flame Photometric Detector (FPD): The FPD is another highly selective detector for phosphorus and sulfur-containing compounds. When operated in the phosphorus mode (using a 526 nm filter), it provides excellent sensitivity for organophosphates.
Columns and Conditions:
Capillary columns are preferred for their high resolving power, which is necessary to separate the various components of the HETP mixture. A non-polar or semi-polar stationary phase is typically employed. The operational parameters, such as injector temperature, oven temperature program, and carrier gas flow rate, must be carefully optimized to ensure efficient separation without causing thermal degradation of the analytes. Organophosphorus pesticides can be prone to degradation in the GC inlet, which can be mitigated by using a deactivated injector liner.
Derivatization:
While direct analysis of HETP is possible, derivatization of its hydrolysis products can be employed to enhance their volatility and thermal stability for GC analysis. For instance, silylation or methylation of any resulting phosphonic acids can improve chromatographic performance.
Research Findings:
Studies on various organophosphorus pesticides have demonstrated the effectiveness of GC-NPD and GC-FPD for their determination in diverse matrices. For instance, a multi-residue method for organophosphorus pesticides in fruits and vegetables using GC-NPD has been validated, achieving good recoveries and low limits of detection. While specific studies focusing solely on HETP are less common in recent literature due to its replacement by more stable insecticides, the principles and techniques applied to other organophosphates are directly relevant.
Table 1: Typical Gas Chromatography Parameters for Organophosphate Analysis
| Parameter | Setting |
|---|---|
| Column | Capillary, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 60°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD) |
| Injection Mode | Splitless |
Liquid Chromatography (LC) Developments and Mass Spectrometry Coupling
Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a powerful tool for the analysis of polar and thermally labile organophosphorus compounds, including HETP and its degradation products. This technique offers high sensitivity and selectivity, often with minimal sample preparation.
LC-MS/MS Systems:
LC-MS/MS provides structural information through the fragmentation of parent ions into product ions, which is highly specific for a particular analyte. This specificity allows for reliable identification and quantification even in complex matrices. Electrospray ionization (ESI) is a commonly used ionization technique for organophosphates, and it can be operated in both positive and negative ion modes, depending on the specific compound and the desired sensitivity.
Mobile Phases and Columns:
Reversed-phase chromatography with C18 columns is frequently used for the separation of organophosphorus pesticides. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium formate to improve ionization efficiency. A gradient elution is commonly employed to achieve optimal separation of compounds with varying polarities.
Method Validation:
Validated LC-MS/MS methods for the determination of various organophosphorus pesticides in different matrices have been reported. Validation parameters typically include linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). For instance, a validated LC-MS/MS method for polar pesticides in honeybees demonstrated good recoveries (70-117%) and precision (<20% RSD) mdpi.com.
Research Findings:
While specific LC-MS/MS methods for HETP are not extensively documented in recent literature, the development and validation of methods for other organophosphates provide a strong foundation. For example, LC-MS/MS methods have been successfully developed for the analysis of organophosphate pesticide metabolites in urine, showcasing the technique's applicability to biological monitoring.
Table 2: Illustrative Liquid Chromatography-Tandem Mass Spectrometry Parameters for Organophosphate Metabolite Analysis
| Parameter | Setting |
|---|---|
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Detection | Multiple Reaction Monitoring (MRM) |
Spectroscopic Approaches for Structural Confirmation and Purity Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of hexaethyl tetraphosphate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
³¹P NMR: Phosphorus-31 NMR is a particularly powerful tool for the analysis of organophosphorus compounds. The ³¹P nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp signals and high sensitivity. The chemical shift of the phosphorus nucleus is highly dependent on its chemical environment, including the nature of the substituents and the bonding arrangement. This makes ³¹P NMR ideal for distinguishing between the different phosphorus atoms within the HETP molecule and its various isomers (meso- and dl-isomers) and related polyphosphates present in the technical mixture. Theoretical studies on the ³¹P NMR chemical shifts of organophosphorus esters provide a basis for interpreting the experimental spectra.
¹H and ¹³C NMR: Proton and carbon NMR provide complementary structural information, confirming the presence of the ethyl groups and their connectivity to the phosphate (B84403) backbone.
Infrared (IR) Spectroscopy:
Fourier-transform infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups present in HETP. The spectrum would be expected to show strong absorption bands corresponding to the P=O and P-O-C stretching vibrations. While IR spectroscopy is useful for confirming the general structure, it may not be sufficient to differentiate between the closely related components of the technical mixture.
Advanced Sample Preparation and Matrix Effects in Analytical Research
The accuracy and reliability of the quantitative and qualitative analysis of this compound are highly dependent on the effectiveness of the sample preparation and the management of matrix effects.
Advanced Sample Preparation Techniques:
The choice of sample preparation technique depends on the nature of the sample matrix (e.g., water, soil, biological fluids) and the analytical method to be used.
Liquid-Liquid Extraction (LLE): This is a classical technique for extracting organophosphates from aqueous samples using an immiscible organic solvent.
Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its lower solvent consumption, higher sample throughput, and potential for cleaner extracts. Various sorbents, such as C18 or polymeric phases, can be used to retain the analytes of interest from the sample matrix, which are then eluted with a small volume of an organic solvent.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained widespread use for the extraction of pesticide residues from food and agricultural samples. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE to remove interfering matrix components.
Matrix Effects:
Matrix effects are a significant challenge in chromatographic analysis, particularly when using mass spectrometric detection. These effects arise from co-extracted compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.
Evaluation and Mitigation of Matrix Effects:
Matrix-Matched Calibration: One of the most common approaches to compensate for matrix effects is to prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.
Stable Isotope-Labeled Internal Standards: The use of an internal standard that is chemically identical to the analyte but labeled with a stable isotope (e.g., ¹³C or ²H) is an effective way to correct for both extraction losses and matrix effects, as the internal standard and the native analyte will be affected similarly.
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal. This approach is feasible when the analytical method provides sufficient sensitivity.
Advanced Cleanup: Employing more rigorous cleanup steps during sample preparation, such as the use of different SPE sorbents or gel permeation chromatography, can help to remove interfering compounds before analysis.
The potential for matrix effects is dependent on the analyte, the sample matrix, and the specific chromatographic and mass spectrometric conditions used. Therefore, a thorough evaluation of matrix effects is a critical component of method development and validation for the analysis of HETP in any given matrix.
Table 3: Common Sample Preparation Techniques for Organophosphate Analysis
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple and widely applicable. | Can be time-consuming and uses large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the sample matrix passes through. The analyte is then eluted with a small volume of solvent. | High concentration factor, low solvent consumption, can provide cleaner extracts. | Can be more expensive than LLE, method development can be complex. |
| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | Fast, easy, and uses minimal solvent. | May not be suitable for all matrices, cleanup may not be sufficient for highly complex samples. |
Future Research Directions and Unexplored Chemical Biochemical Facets
Novel Synthetic Approaches for Analog Generation
The classical synthesis of HETP, such as the Schrader process involving the reaction of phosphorus oxychloride with triethyl orthophosphate at high temperatures (around 150 °C), provided a mixture of polyphosphates. wikipedia.org Another historical method involved the direct alcoholysis of phosphorus oxychloride with ethanol (B145695) under vacuum. These methods, while effective for producing the insecticidal mixture, lack the precision required for modern structure-activity relationship (SAR) studies. Future research necessitates the development of synthetic strategies that allow for the controlled and systematic generation of HETP analogs.
Modern synthetic organic chemistry offers a toolkit to create a library of HETP analogs with varied alkyl substituents and phosphate (B84403) chain lengths. Drawing inspiration from the synthesis of other complex polyphosphonates, several promising routes can be envisioned:
Stepwise Phosphorylation: Adapting protocols used for nucleoside polyphosphate synthesis could allow for the controlled, stepwise addition of phosphate units. core.ac.uk This would enable the creation of a series of ethyl polyphosphates with defined chain lengths, moving beyond the heterogeneous mixture of classical HETP.
Metal-Carbenoid Mediated Reactions: The synthesis of compounds like hexaethyl methylidynetrisphosphonate via metal-carbenoid-mediated P-H insertion reactions showcases advanced methods for creating complex organophosphorus centers. beilstein-journals.orgd-nb.info Similar strategies could be explored to build unique polyphosphate backbones.
Phosphoramidite (B1245037) Chemistry: The robust and automatable nature of phosphoramidite chemistry, a cornerstone of oligonucleotide synthesis, could potentially be adapted for the assembly of short-chain alkyl polyphosphates with high purity and defined structures.
The generation of a diverse library of HETP analogs would be invaluable. By systematically altering the steric and electronic properties of the ester groups and the length of the polyphosphate chain, researchers can finely probe the structural requirements for interaction with specific biological targets.
Table 1: Comparison of Historical and Proposed Synthetic Approaches
| Feature | Historical HETP Synthesis (e.g., Schrader Process) | Novel Analog Generation Approaches |
|---|---|---|
| Control | Low; produces a variable mixture. acs.org | High; allows for precise control over structure and purity. |
| Products | Heterogeneous mixture (HETP), rich in TEPP. acs.org | Defined, individual polyphosphate analogs. |
| Methodology | High-temperature bulk reaction. wikipedia.org | Stepwise phosphorylation, phosphoramidite chemistry, metal-catalyzed cross-coupling. core.ac.ukbeilstein-journals.org |
| Objective | Production of broad-spectrum insecticide. wikipedia.org | Generation of a chemical library for SAR studies and probe development. |
Elucidating Undiscovered Biochemical Targets
The primary mechanism of HETP's toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. epa.govnih.gov HETP components phosphorylate a serine residue in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of the nervous system. epa.govnih.gov However, the assumption that AChE is the sole target of organophosphates is being increasingly challenged. Research into other organophosphates suggests that their toxicological profiles may be influenced by interactions with a range of other proteins. researchgate.netscispace.com
Future research on HETP should focus on identifying these non-canonical targets. The acute toxicity of HETP is well-documented, but a deeper understanding of its sublethal effects requires a broader biochemical perspective. nih.gov Potential undiscovered targets could include:
Neuropathy Target Esterase (NTE): Phosphorylation of this enzyme is linked to organophosphate-induced delayed polyneuropathy, a disabling condition distinct from the acute cholinergic crisis. scispace.com Investigating the interaction of HETP components with NTE is crucial for a complete toxicological assessment.
Kinases and Phosphatases: Given their structural resemblance to adenosine (B11128) triphosphate (ATP), it is plausible that polyphosphate esters like HETP could interfere with ATP-utilizing enzymes such as protein kinases. ethernet.edu.et Adenosine 5′-tetraphosphate (Ap4), a structurally related endogenous molecule, is known to interact with various P2 receptors, highlighting the potential for polyphosphates to engage in cell signaling pathways. nih.gov
Non-Enzymatic Protein Modification: Organophosphates can covalently modify amino acid residues other than serine, such as lysine (B10760008) and tyrosine, on a variety of proteins. researchgate.net This opens up a vast landscape of potential protein targets whose function could be altered by HETP, leading to as-yet-uncharacterized cellular effects.
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that could be instrumental in this endeavor. By using HETP analogs functionalized with reporter tags, researchers could systematically identify and isolate proteins that are covalently modified by these agents in complex biological systems. nih.gov
Advanced Computational Modeling of Reactivity and Interactions
Computational chemistry provides a powerful lens through which to explore the chemical and biochemical properties of HETP and its analogs at a molecular level. ui.ac.id Advanced modeling techniques can predict reactivity, decipher interaction mechanisms with biological targets, and guide the rational design of new synthetic analogs. nih.govscilit.com
Future computational studies on HETP could focus on several key areas:
Quantum Chemical Modeling: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of HETP components and their analogs. This allows for the prediction of reactivity hotspots, such as the electrophilicity of the phosphorus atoms, and the modeling of the hydrolysis process, which is critical to the compound's environmental persistence and mechanism of action. mdpi.com
Molecular Docking and Dynamics: Docking simulations can predict how HETP analogs bind within the active sites of known targets like AChE and potential secondary targets. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and specificity. mdpi.com Subsequent molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the mechanism of covalent modification.
Quantitative Structure-Activity Relationship (QSAR): By combining the experimental biological activity data from a library of HETP analogs with calculated molecular descriptors, QSAR models can be developed. ui.ac.id These models can identify the key molecular properties that determine a compound's potency and selectivity, enabling the prediction of the biological activity of yet-to-be-synthesized analogs. ui.ac.id
Table 2: Application of Computational Models in HETP Research
| Computational Technique | Application to HETP Research | Expected Outcome |
|---|---|---|
| Quantum Chemistry (e.g., DFT) | Modeling the phosphorylation reaction with a target serine residue. | Understanding the reaction mechanism and transition states; predicting reaction enthalpies. mdpi.comresearchgate.net |
| Molecular Docking | Predicting the binding pose of HETP analogs in the active site of AChE and other hydrolases. | Identifying key binding interactions and ranking potential inhibitors based on binding energy. nih.gov |
| Molecular Dynamics (MD) | Simulating the behavior of the HETP-enzyme complex over time. | Assessing the stability of the phosphorylated adduct and observing conformational changes. |
| QSAR | Correlating molecular properties of HETP analogs with their observed biological activity. | Developing predictive models to guide the design of new analogs with specific properties. ui.ac.id |
These computational approaches, when used in concert with experimental work, can significantly accelerate the exploration of HETP's chemical biology and guide the design of novel molecular probes.
Interdisciplinary Perspectives in Hexaethyl Tetraphosphate (B8577671) Research
The multifaceted nature of HETP research calls for a deeply interdisciplinary approach, integrating expertise from chemistry, biology, toxicology, and computational science. The historical cooperation between government agencies and industry to understand the composition and analysis of TEPP-based insecticides serves as an early model for such collaboration. acs.org
Future research would benefit from a collaborative framework:
Chemistry-Biology Interface: Synthetic chemists can design and create novel HETP analogs, which are then passed to biochemists and toxicologists. ethernet.edu.et These scientists can assess the analogs' effects on purified enzymes, cell cultures, and potentially model organisms, creating a feedback loop to inform the design of the next generation of compounds. researchgate.net The exploration of compounds like diethoxyphosphoryl highlights the blurring lines between chemistry and biology. solubilityofthings.com
Integration of Computational Science: Computational chemists can work in tandem with experimentalists at every stage. They can model proposed analogs to predict their stability and reactivity before synthesis, rationalize observed biological data by simulating protein-ligand interactions, and help refine SAR models. ui.ac.id
Development of Novel Detection Methods: An exciting interdisciplinary frontier is the development of new tools for detecting organophosphates. For example, principles from nucleic acid engineering could be used to develop RNA-based biosensors (aptamers) that are highly specific for HETP or its unique metabolites, offering new diagnostic and environmental monitoring capabilities. mdpi.com
Environmental and Agricultural Science: Collaboration with environmental scientists is crucial to understand the fate of HETP analogs in various ecosystems. researchgate.net While no longer used as a pesticide, studying the degradation pathways of these polyphosphates can provide valuable information about the environmental chemistry of organophosphorus compounds in general.
By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of HETP research, transforming a historical insecticide into a valuable tool for exploring fundamental chemical and biochemical processes.
Q & A
Q. What are the recommended handling and storage protocols for hexaethyl tetraphosphate in laboratory settings?
this compound is highly toxic and requires strict handling protocols. Key recommendations include:
- Storage : Store in a cool, dry place away from strong acids/alkalis and oxidizing/reducing agents, as these can trigger hazardous reactions .
- Decomposition Risks : Avoid exposure to fire, as combustion releases toxic fumes (e.g., phosphorus oxides) .
- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats. In case of skin contact, rinse immediately with water and seek medical attention .
- First Aid : For inhalation, relocate to fresh air and administer CPR if necessary; do NOT induce vomiting if ingested .
Q. What methodologies are employed to assess the acute toxicity of HETP in non-target organisms?
Acute toxicity is typically evaluated using LD50 (lethal dose for 50% of test subjects) assays. For example:
- Honey Bees : A 72-hour contact LD50 of 0.29 µg/bee was reported, highlighting its extreme toxicity to pollinators .
- Mammalian Models : Oral LD50 in rats is 7 mg/kg, requiring strict dose-response curve validation and controlled exposure protocols .
- Experimental Design : Use randomized block designs to account for variables like temperature, which can alter toxicity (e.g., DDT’s LD50 increased at 95°F) .
Q. What are the key steps in synthesizing HETP, and what purity assessment techniques are critical?
Synthesis methods from historical literature (Hall & Jacobson, 1948) involve:
- Reaction Setup : Ethylation of phosphorus precursors under controlled anhydrous conditions .
- Purification : Distillation or recrystallization to isolate HETP from byproducts like tetraethyl pyrophosphate (TEPP) .
- Purity Validation : Use mass spectrometry (MS) for molecular weight confirmation (506.25 g/mol) and gas chromatography (GC) to detect impurities .
Q. What are the regulatory considerations for disposing of HETP waste in academic laboratories?
HETP is classified as a hazardous waste (EPA code P062). Disposal must follow:
- Treatment Protocols : Use carbon adsorption (CARBN) or combustion (CMBST) to neutralize toxicity .
- Documentation : Track concentrations and ensure compliance with Land Disposal Restrictions (40 CFR Part 268) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity data for HETP across studies?
Discrepancies often arise from variability in:
- Test Organisms : Species-specific metabolic pathways (e.g., honey bees vs. rodents) .
- Experimental Conditions : Temperature, humidity, and exposure duration .
- Analytical Validation : Cross-validate results using multiple techniques (e.g., LC-MS/MS vs. GC-MS) and reference standards .
- Class Extrapolation : Compare data with structurally related organophosphates (e.g., TEPP) to identify mechanistic trends .
Q. What analytical techniques are most effective for quantifying HETP degradation products in environmental samples?
- Chromatography : Use reversed-phase HPLC with UV detection to separate HETP and its metabolites (e.g., ethyl phosphate esters) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies degradation products like orthophosphates via fragmentation patterns .
- Stability Studies : Monitor decomposition under varying pH and temperature conditions to simulate environmental fate .
Q. How does the structural relationship between HETP and tetraethyl pyrophosphate (TEPP) influence their insecticidal activities?
- Active Component : TEPP is the primary insecticidal agent in HETP mixtures, acting as a potent acetylcholinesterase inhibitor .
- Structural Differences : HETP’s tetraphosphate backbone may reduce bioavailability compared to TEPP’s pyrophosphate structure, affecting efficacy .
- Synergistic Effects : Evaluate binary toxicity models to assess interactions between HETP and TEPP in pest control applications .
Q. What strategies mitigate HETP’s environmental persistence in agricultural research settings?
- Bioremediation : Screen microbial consortia capable of hydrolyzing organophosphate bonds .
- Soil Adsorption Studies : Quantify HETP binding to organic matter using batch equilibrium experiments .
- Degradation Kinetics : Model half-life under UV exposure or aqueous hydrolysis to optimize field application timing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
